N-(4-hydroxybutyl)-5-oxoheptadecanamide

Description

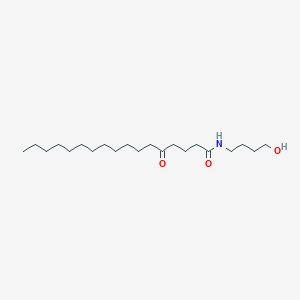

N-(4-Hydroxybutyl)-5-oxoheptadecanamide is a synthetic amide derivative characterized by a 17-carbon backbone with a ketone group at the fifth position and a 4-hydroxybutyl substituent on the amide nitrogen. For example, N-(4-hydroxybutyl)methacrylamide (A4) has demonstrated utility in polymer membranes for resisting protein fouling , suggesting that the hydroxybutyl group may enhance hydrophilicity and surface interactions.

Properties

Molecular Formula |

C21H41NO3 |

|---|---|

Molecular Weight |

355.6 g/mol |

IUPAC Name |

N-(4-hydroxybutyl)-5-oxoheptadecanamide |

InChI |

InChI=1S/C21H41NO3/c1-2-3-4-5-6-7-8-9-10-11-15-20(24)16-14-17-21(25)22-18-12-13-19-23/h23H,2-19H2,1H3,(H,22,25) |

InChI Key |

JKOQQKGBYWMCKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(=O)CCCC(=O)NCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxybutyl)-5-oxoheptadecanamide typically involves the reaction of a hydroxybutyl compound with an oxoheptadecanamide precursor. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the correct structure is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification techniques such as distillation, crystallization, and chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxybutyl)-5-oxoheptadecanamide can undergo various chemical reactions, including:

Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxo group can be reduced to form alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group may yield butyric acid derivatives, while reduction of the oxo group may produce heptadecanol derivatives.

Scientific Research Applications

N-(4-hydroxybutyl)-5-oxoheptadecanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

Industry: It is used in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-hydroxybutyl)-5-oxoheptadecanamide involves its interaction with specific molecular targets and pathways. The hydroxybutyl group may participate in hydrogen bonding and other interactions with biological molecules, while the oxoheptadecanamide chain may influence the compound’s solubility and membrane permeability. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Functional Group Analogues

(a) N-(4-Hydroxybutyl)methacrylamide (A4)

- Application : Grafted onto polyethersulfone (PES) membranes, A4-modified surfaces showed lower protein fouling and higher permeation flux compared to controls, attributed to favorable Hansen solubility parameters (HSPs) and surface-water interactions .

- Key Difference : Unlike N-(4-hydroxybutyl)-5-oxoheptadecanamide, A4 contains a methacrylamide group, which enhances polymerization capacity. The long aliphatic chain in the target compound may reduce solubility but improve lipid membrane interactions.

(b) 4F-ABUTINACA N-(4-Hydroxybutyl) Metabolite

- Stability : This metabolite (structurally analogous due to the N-(4-hydroxybutyl) group) is stable under recommended storage conditions but degrades under heat or sparks .

- Uniqueness : The target compound’s 5-oxoheptadecanamide chain may confer greater metabolic stability compared to the fluorinated butyl chain in 4F-ABUTINACA metabolites .

2.2. Ketone-Containing Amides

(a) N-(4-Methoxyphenyl)-4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

- Bioactivity : The oxadiazole and methoxyphenyl groups enhance solubility and target interaction .

- Comparison : The 5-oxo group in the target compound may similarly influence electronic properties but lacks the oxadiazole ring, which is critical for π-π stacking in bioactive molecules.

(b) N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide

- Structural Feature : Combines a chromene-oxo scaffold with a tetrazole group, enhancing bioactivity .

Data Table: Key Properties of N-(4-Hydroxybutyl)-5-Oxoheptadecanamide and Analogs

Inferred from stability trends of *N-(4-hydroxybutyl) metabolites .

Research Findings and Trends

- Hydrophilicity vs. Lipophilicity : The hydroxybutyl group enhances hydrophilicity (as seen in A4’s anti-fouling properties ), while the long aliphatic chain in the target compound may balance this with lipophilicity, influencing biodistribution.

- Metabolic Stability : N-(4-hydroxybutyl) groups in metabolites like 4F-ABUTINACA show susceptibility to thermal degradation , suggesting the target compound may require stabilization for industrial or pharmaceutical use.

- Structural Uniqueness: Unlike tetrazole- or oxadiazole-containing analogs , the target compound’s lack of aromatic rings may limit specific bioactivities but broaden solubility in nonpolar environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.